
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone, also known as MPMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPMP has been studied for its ability to interact with certain receptors in the brain, which may have implications for the treatment of various neurological disorders. In
Scientific Research Applications
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has been studied extensively for its potential therapeutic applications. One area of research has focused on its ability to interact with certain receptors in the brain, including the serotonin and dopamine receptors. This has led to investigations into the use of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone for the treatment of various neurological disorders, including depression, anxiety, and addiction.
Mechanism of Action
The mechanism of action of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to interact with the serotonin and dopamine receptors, which are involved in the regulation of mood, motivation, and reward. By modulating the activity of these receptors, (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone may have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects:
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models. Studies have demonstrated that (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone can increase levels of certain neurotransmitters in the brain, including serotonin and dopamine. It has also been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
(2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound that can be produced with high purity and yield, making it ideal for use in pharmacological studies. Additionally, its ability to interact with specific receptors in the brain makes it a valuable tool for investigating the underlying mechanisms of various neurological disorders.
However, there are also limitations to the use of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone in lab experiments. Its complex synthesis method and relatively high cost may limit its availability for some researchers. Additionally, its potential therapeutic applications may raise ethical concerns regarding the use of animals in research.
Future Directions
There are several future directions for research on (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Additionally, further investigations into the mechanisms of action of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone may lead to the development of new therapies for neurological disorders. Finally, studies on the potential side effects of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone and its long-term safety profile will be important for determining its potential as a therapeutic agent.
In conclusion, (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. Its ability to interact with specific receptors in the brain makes it a valuable tool for investigating the underlying mechanisms of various neurological disorders. Further research is needed to fully understand the mechanisms of action of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of (2-Methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone involves several steps, including the reaction of 2-methylfuran with sodium hydride, followed by the addition of 4-propan-2-ylpiperazin-1-amine and the use of a coupling agent to form the final product. The process is complex and requires careful attention to detail to ensure high purity and yield.
properties
IUPAC Name |
(2-methylfuran-3-yl)-(4-propan-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)14-5-7-15(8-6-14)13(16)12-4-9-17-11(12)3/h4,9-10H,5-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUVNKSOGOQZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

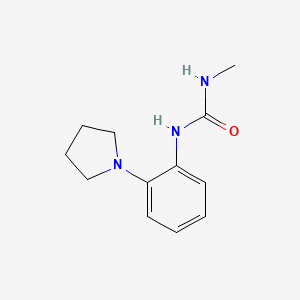
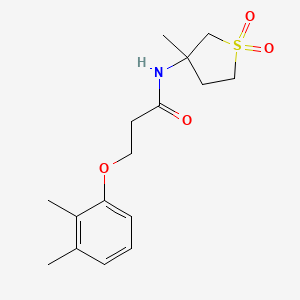
![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
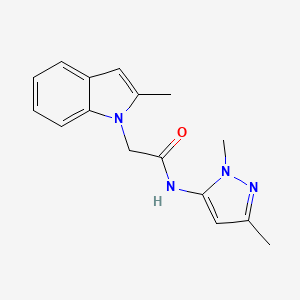
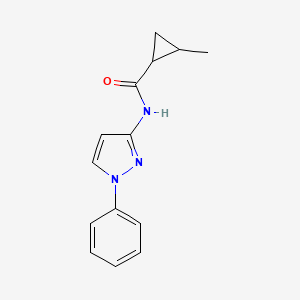

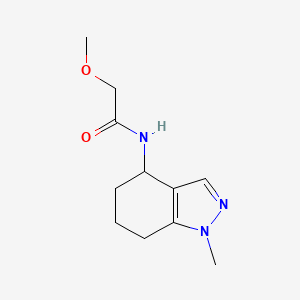
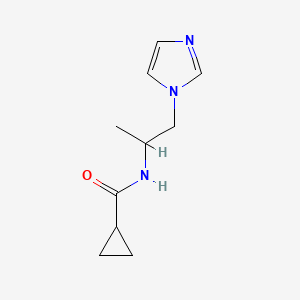

![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-2-fluorobenzamide](/img/structure/B7526321.png)